molecular formula C14H29N6O10P3 B585410 Adefovir-d4 Diphosphate Triethylamine Salt CAS No. 1346604-40-7

Adefovir-d4 Diphosphate Triethylamine Salt

Cat. No. B585410
CAS RN: 1346604-40-7
M. Wt: 538.364
InChI Key: CMMZUURGSBCDLQ-PBCJVBLFSA-N
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Description

Adefovir-d4 Diphosphate Triethylamine Salt is a labelled metabolite of Adefovir . It is the active metabolite of Adefovir .


Synthesis Analysis

An improved synthesis of the antiviral drug adefovir is presented. Problems associated with current routes to adefovir include capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target .


Molecular Structure Analysis

The molecular formula of Adefovir-d4 Diphosphate Triethylamine Salt is C14H29N6O10P3 . The molecular weight is 538.36 g/mol . The InChI is 1S/C8H14N5O10P3.C6H15N/c9-7-6-8 (11-3-10-7)13 (4-12-6)1-2-21-5-24 (14,15)22-26 (19,20)23-25 (16,17)18;1-4-7 (5-2)6-3/h3-4H,1-2,5H2, (H,14,15) (H,19,20) (H2,9,10,11) (H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; .


Physical And Chemical Properties Analysis

The physical and chemical properties of Adefovir-d4 Diphosphate Triethylamine Salt include a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 15, a rotatable bond count of 12, and a topological polar surface area of 233 Ų .

Scientific Research Applications

Apoptosis Research

Adefovir-d4 Diphosphate Triethylamine Salt is used in apoptosis research . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in developing and maintaining the health of the body by eliminating old cells, unnecessary cells, and unhealthy cells.

Endothelin Receptor Studies

This compound is used in studies involving the Endothelin Receptor . Endothelins are proteins that constrict blood vessels and raise blood pressure. They are normally kept in balance by other mechanisms, but when they are over-expressed, they contribute to high blood pressure (hypertension) and heart disease.

Cancer Research

Adefovir-d4 Diphosphate Triethylamine Salt is used in cancer research . It is used in the study of various cancer types to understand the disease better and develop effective treatments.

Cardiovascular Disease Research

This compound is used in the research of cardiovascular diseases . Researchers use it to understand the underlying mechanisms of these diseases and to develop new therapeutic strategies.

Inflammation/Immunology Research

Adefovir-d4 Diphosphate Triethylamine Salt is used in inflammation and immunology research . It helps in studying the body’s immune response and how inflammation can lead to various diseases.

Metabolic Disease Research

This compound is used in the research of metabolic diseases . It aids in understanding how the body’s normal metabolic processes are disrupted and lead to disease.

Proteomics Research

Adefovir-d4 Diphosphate Triethylamine Salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, function, and interactions.

Stable Isotope Labeling

Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Adefovir-d4 Diphosphate Triethylamine Salt can be used for this purpose, providing a powerful tool for understanding metabolic dynamics.

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Adefovir-d4 Diphosphate Triethylamine Salt involves the conversion of Adefovir-d4 to its diphosphate form, followed by reaction with triethylamine and subsequent purification steps.", "Starting Materials": ["Adefovir-d4", "ATP", "Triethylamine", "Sodium pyrophosphate"], "Reaction": [ "Step 1: Adefovir-d4 is converted to its diphosphate form by reaction with ATP and sodium pyrophosphate in the presence of magnesium chloride.", "Step 2: The resulting Adefovir-d4 diphosphate is then reacted with triethylamine to form Adefovir-d4 Diphosphate Triethylamine Salt.", "Step 3: The product is purified using various techniques such as column chromatography and recrystallization." ] }

CAS RN

1346604-40-7

Product Name

Adefovir-d4 Diphosphate Triethylamine Salt

Molecular Formula

C14H29N6O10P3

Molecular Weight

538.364

IUPAC Name

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2;

InChI Key

CMMZUURGSBCDLQ-PBCJVBLFSA-N

SMILES

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O

synonyms

Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]-methyl]_x000B_phosphonic Acid;  Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)_x000B_ethoxy-d4]methyl]phosphonic Acid;  PMEA-d4 Diphosphate; 

Origin of Product

United States

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